

Application Notes and Protocols for Lactate Dehydrogenase (LDH) Assay Using NADH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NADH disodium salt*

Cat. No.: *B12047405*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase (LDH) is a soluble cytosolic enzyme that is present in most eukaryotic cells.^{[1][2]} It plays a crucial role in anaerobic glycolysis by catalyzing the reversible conversion of lactate to pyruvate, with the concomitant interconversion of NAD⁺ and NADH.^{[2][3]} When the plasma membrane of a cell is compromised due to injury or disease, LDH is released into the extracellular space.^[3] The LDH assay is a widely used method to quantify this released enzyme, thereby serving as a reliable indicator of cytotoxicity and cell membrane integrity.

This document provides detailed protocols for two common types of LDH assays that involve the measurement of NADH: the colorimetric cytotoxicity assay and the kinetic enzyme activity assay.

Principle of the LDH Assay

The fundamental principle of the LDH assay revolves around the enzymatic reaction it catalyzes. There are two primary approaches depending on the direction of the reaction being measured:

- Cytotoxicity Assay (Lactate to Pyruvate): In this forward reaction, LDH released from damaged cells oxidizes lactate to pyruvate. This reaction is coupled with the reduction of NAD⁺ to NADH. The produced NADH is then used to reduce a tetrazolium salt (like INT or

WST) into a colored formazan product. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of LDH released and, consequently, to the level of cell lysis.

- Kinetic Assay (Pyruvate to Lactate): This reverse reaction measures the intrinsic LDH activity in a sample. LDH catalyzes the conversion of pyruvate to lactate, which involves the oxidation of NADH to NAD⁺. The rate of this reaction is determined by monitoring the decrease in absorbance at 340 nm, the wavelength at which NADH has a distinct absorption peak. This kinetic assay is often used to determine the absolute activity of the LDH enzyme.

I. Colorimetric LDH Cytotoxicity Assay Protocol

This protocol is designed to quantify cell death by measuring LDH release from the cytosol of damaged cells into the culture medium.

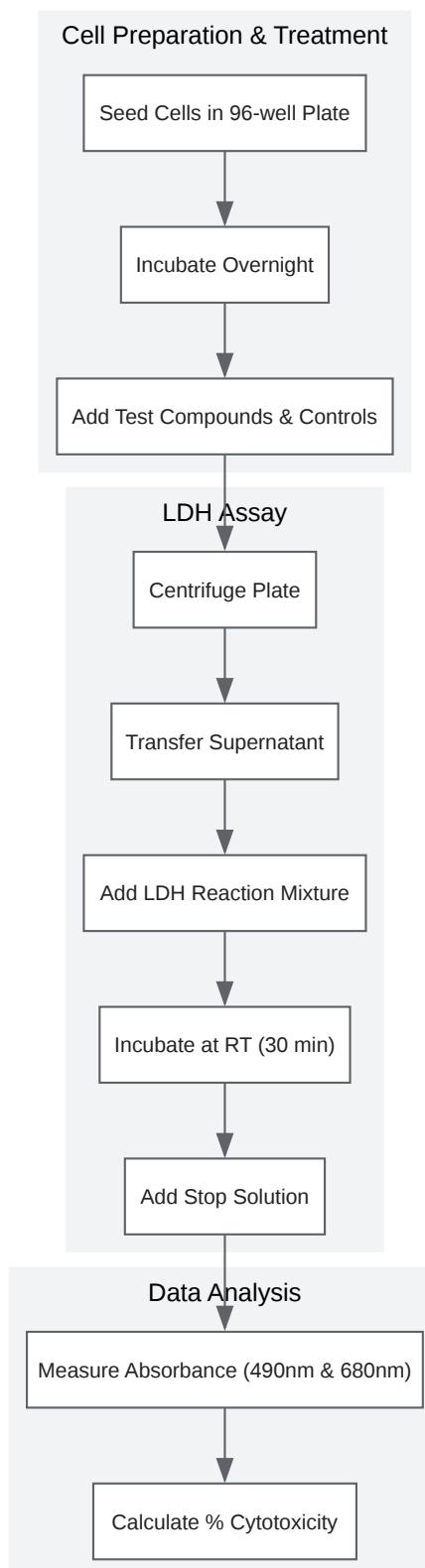
A. Reagents and Materials

Table 1: Reagents and Materials for Colorimetric LDH Cytotoxicity Assay

Reagent/Material	Preparation/Storage	Notes
96-well, flat-bottom, clear microplates	N/A	Use sterile plates for cell culture.
Spectrophotometric microplate reader	N/A	Capable of reading absorbance at ~490 nm and a reference wavelength (~680 nm).
LDH Assay Buffer	Store at 4°C.	Typically a Tris or phosphate-based buffer.
Substrate Mix	Store at -20°C, protected from light.	Contains lactate and NAD ⁺ .
Diaphorase/MPMS	Store at -20°C.	Electron carrier for the reduction of the tetrazolium salt.
Tetrazolium Salt (e.g., INT, WST)	Store at -20°C, protected from light.	Forms a colored formazan product upon reduction.
Lysis Solution (e.g., 10X Triton X-100)	Store at room temperature.	Used for the maximum LDH release control.
Stop Solution (e.g., 1M Acetic Acid or 1N HCl)	Store at room temperature.	Terminates the enzymatic reaction.
LDH Positive Control	Store at -20°C.	A purified LDH enzyme solution for assay validation.

B. Experimental Protocol

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^5 cells/well in 100 μL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Add your test compounds (e.g., cytotoxic agents) to the appropriate wells and incubate for the desired period. Include the following controls:


- Spontaneous LDH Release (Negative Control): Add vehicle control (e.g., culture medium) to untreated cells.
- Maximum LDH Release (Positive Control): Add 10 µL of 10X Lysis Solution to untreated cells 45 minutes before the end of the incubation period.
- Background Control: Wells containing only culture medium without cells.
- Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
- Reaction Preparation: Prepare the LDH Reaction Mixture by combining the Assay Buffer, Substrate Mix, Diaphorase, and Tetrazolium Salt according to the manufacturer's instructions.
- Reaction Incubation: Add 50 µL of the LDH Reaction Mixture to each well of the plate containing the supernatants. Mix gently by tapping the plate. Incubate at room temperature for 30 minutes, protected from light.
- Stopping the Reaction: Add 50 µL of Stop Solution to each well.
- Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader. The 680 nm reading serves as a background correction.

C. Data Analysis

- Correct for Background: Subtract the 680 nm absorbance reading from the 490 nm reading for each well.
- Calculate Percent Cytotoxicity: Use the following formula:

$$\% \text{ Cytotoxicity} = [(\text{Test Compound LDH Activity} - \text{Spontaneous LDH Activity}) / (\text{Maximum LDH Activity} - \text{Spontaneous LDH Activity})] \times 100$$

D. Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the colorimetric LDH cytotoxicity assay.

II. Kinetic LDH Activity Assay Protocol

This protocol is designed to measure the rate of NADH oxidation by LDH, providing a measure of the enzyme's activity.

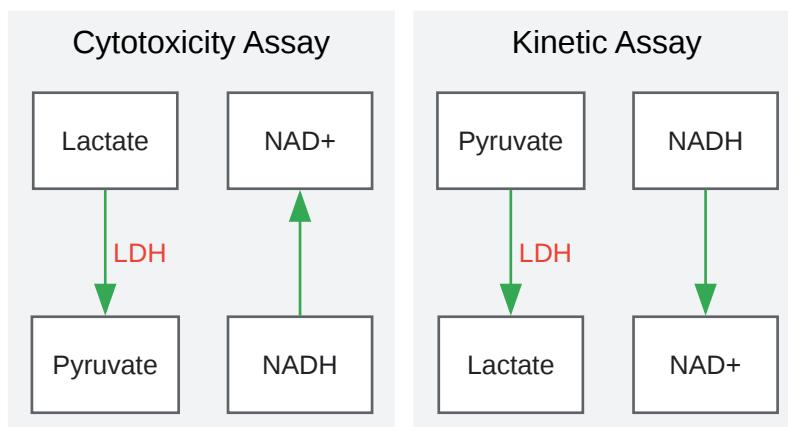
A. Reagents and Materials

Table 2: Reagents and Materials for Kinetic LDH Activity Assay

Reagent/Material	Preparation/Storage	Notes
96-well, UV-transparent, flat-bottom microplates	N/A	Essential for accurate absorbance readings at 340 nm.
Spectrophotometric microplate reader	N/A	Capable of kinetic measurements at 340 nm and temperature control.
LDH Assay Buffer (e.g., Tris-HCl or Phosphate buffer)	Store at 4°C.	Maintain a stable pH for the reaction (e.g., pH 7.3).
Sodium Pyruvate Solution	Store at 4°C.	The substrate for the reverse reaction.
NADH Solution	Prepare fresh or store at -20°C in small aliquots, protected from light.	The coenzyme that will be oxidized.
Purified LDH Standard	Store at -20°C.	For creating a standard curve to determine absolute enzyme activity.

B. Experimental Protocol

- Reagent Preparation: Prepare fresh NADH and sodium pyruvate solutions in the LDH Assay Buffer. Keep all solutions on ice.
- Reaction Setup:


- Pipette 50 μ L of the sample (e.g., cell lysate, purified enzyme) into each well of a UV-transparent 96-well plate.
- For a standard curve, prepare serial dilutions of the purified LDH standard.
- Add 200 μ L of the NADH solution to each well.
- Initiate the Reaction: Add 25 μ L of the sodium pyruvate solution to each well to start the reaction. The final concentration of NADH is typically around 150-200 μ M and pyruvate around 2 mM.
- Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 25°C or 37°C. Measure the absorbance at 340 nm every 30-60 seconds for a period of 5-10 minutes.

C. Data Analysis

- Plot the Data: For each well, plot the absorbance at 340 nm against time.
- Determine the Rate of Reaction: Identify the linear portion of the curve and calculate the slope ($\Delta A_{340}/\text{min}$).
- Calculate LDH Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of NADH consumption. The molar extinction coefficient for NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$.

LDH Activity ($\mu\text{mol}/\text{min}/\text{mL}$) = $(\Delta A_{340}/\text{min}) / (6.22 \times \text{path length in cm}) \times (\text{Total reaction volume} / \text{Sample volume}) \times \text{dilution factor}$

D. Biochemical Reaction Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. To cite this document: BenchChem. [Application Notes and Protocols for Lactate Dehydrogenase (LDH) Assay Using NADH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12047405#protocol-for-lactate-dehydrogenase-ldh-assay-using-nadh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com